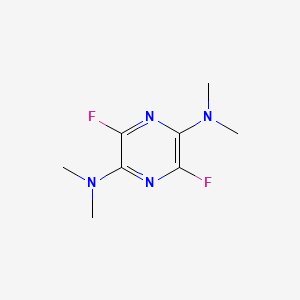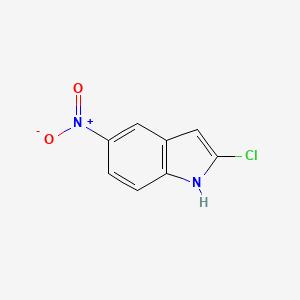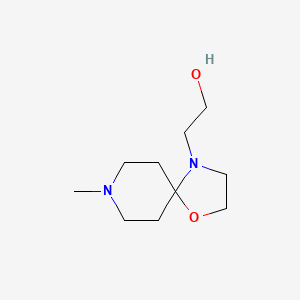
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine is a heterocyclic compound with the molecular formula C8H12F2N4 and a molecular weight of 202.20 g/mol . This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to a pyrazine ring, making it a fluorinated pyrazine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoropyrazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with chlorine atoms instead of fluorine.
3,6-Dibromo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with bromine atoms instead of fluorine.
3,6-Diiodo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties enhance its stability and reactivity compared to its chloro, bromo, and iodo counterparts.
Propiedades
Fórmula molecular |
C8H12F2N4 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3 |
Clave InChI |
QMSVVNAXZGUYLN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(N=C(C(=N1)F)N(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)


![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)

![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)





